6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
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Overview
Description
6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with α-bromodiketones in the presence of a base such as triethylamine . The reaction is often carried out in ethanol under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole and its derivatives share structural similarities with 6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives also have structural similarities.
Uniqueness
This compound is unique due to its fused ring structure, which combines the properties of both thiazole and triazole rings.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-8-4(9)6-7-5(8)10-3/h3H,2H2,1H3,(H,6,9) |
InChI Key |
SOBBOSWUKCZSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)NN=C2S1 |
Origin of Product |
United States |
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